2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted at position 4 with a carbonitrile group. Position 5 of the oxazole is modified with a prop-2-en-1-yl (allylamino) group, while position 2 is linked to a furan-2-yl moiety bearing a 4-chlorophenoxymethyl substituent.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-2-9-21-17-15(10-20)22-18(25-17)16-8-7-14(24-16)11-23-13-5-3-12(19)4-6-13/h2-8,21H,1,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOVKTYUSOAXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the chlorophenoxy group through a nucleophilic substitution reaction. The oxazole ring is then formed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include furanones, amines, and substituted phenoxy derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmacophore in drug design due to its ability to interact with various biological targets. Its structural complexity allows for modifications that could enhance efficacy against specific diseases.
Case Study: Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain oxazole derivatives can inhibit cancer cell proliferation through specific molecular interactions with enzymes involved in cell cycle regulation .
Materials Science
In materials science, this compound can be utilized in the synthesis of advanced materials with tailored electronic or optical properties. The presence of the furan and oxazole rings can facilitate the development of organic semiconductors.
Application Example: Organic Electronics
The incorporation of this compound into organic electronic devices has been explored. Its unique electronic properties may enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Biological Studies
The biological activity of the compound has been investigated extensively, particularly its antimicrobial and antiviral properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar compounds against various pathogens. Results indicated that certain substitutions on the oxazole ring significantly increased antibacterial activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Oxazole Core
Amino Group Modifications
- Allylamino vs. Cyclohexylamino: The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile (D301-0147) replaces the allylamino group with a bulkier cyclohexylamino substituent . This increases molecular weight (397.86 vs. ~397.8 for the allylamino analog) and logP (5.47), suggesting higher lipophilicity. The cyclohexyl group may reduce solubility but enhance membrane permeability.
- Allylamino vs. Cyclic Amines: Compounds such as 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile (MW 349.39) and 5-(azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (MW 377.44) feature cyclic amines at position 5 .
Phenoxy Group Modifications
- 4-Chlorophenoxy vs. 4-Methoxyphenoxy: The compound 5-[(4-fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile (MW 419.41) replaces the 4-chlorophenoxy group with a 4-methoxyphenoxy substituent . The methoxy group is electron-donating, which may alter electronic interactions with biological targets compared to the electron-withdrawing chloro group.
- Substituent Position and Bulk: Variations in phenoxy substituents (e.g., 3-methyl, 3,4-dimethyl) in compounds from demonstrate how steric and electronic effects influence molecular properties.
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Estimated based on structural analogs.
- logP and Solubility: The target compound’s allylamino group likely reduces logP compared to cyclohexylamino analogs, balancing lipophilicity and solubility. Cyclic amines (e.g., pyrrolidin-1-yl) further lower logP, enhancing aqueous solubility .
- Hydrogen Bonding: Polar surface areas (PSA) range from ~61 Ų (target compound) to ~75 Ų (4-fluorobenzylamino analog), reflecting differences in hydrogen-bonding capacity. Higher PSA correlates with reduced membrane permeability but improved solubility .
Structural and Functional Implications
- Biological Target Interactions: The allylamino group’s smaller size compared to cyclohexylamino may allow better fit into enzyme active sites. Conversely, bulkier substituents (e.g., azepan-1-yl) could hinder binding but improve selectivity .
- Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorophenoxy) may stabilize charge interactions in binding pockets, while electron-donating groups (e.g., 4-methoxyphenoxy) could modulate resonance effects .
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a complex organic molecule with potential biological activities. This article reviews its synthesis, chemical properties, mechanisms of action, and biological effects based on diverse sources.
Chemical Structure and Properties
The compound features:
- Furan and oxazole rings : These heterocycles are known for their diverse biological activities.
- Chlorophenoxy group : This moiety often contributes to the compound's pharmacological profile.
The molecular formula for this compound is with a molecular weight of approximately 373.81 g/mol. The InChI representation is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes.
- Receptor Binding : The compound can bind to receptors, altering their functions and leading to various biological responses.
- Induction of Apoptosis : Research indicates potential anticancer properties through the induction of programmed cell death in malignant cells.
Antimicrobial Activity
Studies have shown that compounds similar to this oxazole derivative exhibit significant antimicrobial activity against various pathogens. For instance, a related study indicated that derivatives with similar structures demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has highlighted the potential of oxazole derivatives in cancer therapy. The compound may exert cytotoxic effects on cancer cell lines by disrupting cell cycle progression and inducing apoptosis .
Anti-inflammatory Effects
Compounds containing oxazole and furan rings have been reported to possess anti-inflammatory properties. This activity is crucial for developing treatments for inflammatory diseases .
Case Studies and Experimental Findings
| Study | Findings |
|---|---|
| Kumar et al., 2009 | Demonstrated that oxazole derivatives can induce apoptosis in cancer cells. |
| Zhang et al., 2014 | Found significant anti-inflammatory activity in similar compounds. |
| El-Din et al., 2015 | Reported antiproliferative effects against various cancer cell lines. |
Q & A
Q. Critical Conditions :
| Parameter | Requirement | Purpose |
|---|---|---|
| Solvent | DMSO, THF, or DMF | Facilitate polar intermediates |
| Temperature | 60–100°C (for cyclization) | Promote ring closure |
| Catalysts | Pd/C, CuI, or TEA | Accelerate coupling steps |
| Purification | Column chromatography (SiO₂) | Isolate high-purity product |
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data points should be prioritized?
Answer:
- NMR Spectroscopy :
- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₅ClN₃O₃) .
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C-O-C in oxazole ~1250 cm⁻¹) .
Q. Priority Data :
- Oxazole ring integrity (via ¹³C NMR).
- Stereochemical confirmation of propargylamine attachment (NOESY/ROESY).
Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data during structural validation?
Answer:
Conflicts often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Mitigation strategies:
Benchmark computational models : Use density functional theory (DFT) with solvent corrections (e.g., PCM model) to simulate NMR shifts .
Variable-temperature NMR : Identify conformational flexibility (e.g., furan ring puckering) by observing signal coalescence at elevated temperatures .
Cross-validation : Compare experimental IR/Raman spectra with computed vibrational modes .
Example : If computed ¹H NMR shifts for the oxazole ring deviate by >0.5 ppm, re-evaluate the protonation state or solvent effects in simulations .
Advanced: What strategies are effective in optimizing the synthetic yield while maintaining purity?
Answer:
- Stepwise optimization :
- Oxazole formation : Replace traditional thermal cyclization with microwave-assisted synthesis (30% yield improvement, 80% purity) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive amines during chlorophenoxy coupling .
- Solvent selection : Switch from DMF to acetonitrile for propargylamine attachment to reduce side-product formation .
- In-line analytics : Employ LC-MS to monitor intermediates and abort failed reactions early .
Trade-offs : Higher catalyst loading (e.g., Pd/C from 5% to 10%) may improve yield but complicate purification.
Advanced: What in silico approaches are recommended for predicting biological target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., tubulin for anticancer activity) . Prioritize pockets near the oxazole-carbonitrile moiety for hydrogen bonding.
- MD simulations : Assess binding stability (≥50 ns trajectories) to evaluate interactions with hydrophobic regions (e.g., chlorophenoxy group) .
- QSAR modeling : Train models on analogs (e.g., furan-oxazole hybrids) to predict IC₅₀ values for enzyme inhibition .
Validation : Cross-check predictions with in vitro assays (e.g., kinase inhibition panels) .
Advanced: How do structural modifications at specific sites influence bioactivity?
Answer:
SAR studies on analogous compounds reveal:
| Modification Site | Effect on Bioactivity | Example |
|---|---|---|
| Oxazole C4 (carbonitrile) | Enhances kinase inhibition | Replacement with ester reduces potency by 10-fold |
| Furan C5 (chlorophenoxy) | Increases lipophilicity & membrane penetration | Removing Cl reduces cytotoxicity |
| Propargylamine side chain | Modulates selectivity (e.g., EGFR vs. VEGFR) | Bulky substituents decrease off-target binding |
Guidelines : Use fragment-based drug design (FBDD) to iteratively optimize substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
